6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C13H8BrClN2 |
|---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
6-bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrClN2/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H |
InChI Key |
YFEGWUHIVFYPNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 6-Bromoimidazo[1,2-a]pyridine Core
The key intermediate for synthesizing 6-bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is 6-bromoimidazo[1,2-a]pyridine. One well-documented method involves the cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde under mild alkaline conditions. This method, derived from a Chinese patent (CN103788092A), proceeds as follows:
- Reactants: 2-amino-5-bromopyridine and 40% aqueous monochloroacetaldehyde.
- Conditions: Reaction in a solvent such as ethanol or water with alkali (sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate) at 25–50 °C for 2–24 hours.
- Workup: Concentration, ethyl acetate extraction, water washing, drying over anhydrous sodium sulfate, rotary evaporation, and recrystallization from ethyl acetate/normal hexane (1:1 volume ratio).
- Yield and Purity: The process yields 6-bromoimidazo[1,2-a]pyridine with high purity and a typical yield around 72%.
Representative experimental data:
| Parameter | Value |
|---|---|
| 2-Amino-5-bromopyridine | 51.9 g (300 mmol) |
| 40% Monochloroacetaldehyde | 70.7 g (360 mmol) |
| Sodium bicarbonate | 30.2 g (360 mmol) |
| Solvent | Ethanol (66.9 g) |
| Temperature | 55 °C |
| Reaction time | 5 hours |
| Product yield | 45.6 g (72%) |
| Melting point | 76.5–78.0 °C |
This method is advantageous due to its mild conditions, ease of operation, and reproducibility, making it suitable for both laboratory and industrial scale synthesis.
Specific Synthesis of this compound
While direct literature reports specifically on this compound are limited, a logical synthetic route can be constructed by combining the above methods:
Synthesis of 6-bromoimidazo[1,2-a]pyridine core via cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde under alkaline conditions.
Introduction of 3-chlorophenyl substituent at the 2-position via cross-coupling (e.g., Suzuki or Ullmann-type coupling) using 6-bromoimidazo[1,2-a]pyridine as the halide substrate and 3-chlorophenylboronic acid or equivalent aryl donor.
Alternatively, a one-pot heteroannulation approach starting from 2-amino-5-bromopyridine and 2-bromo-3-chlorophenyl ketone under ultrasound irradiation or copper catalysis could yield the target compound directly.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution at C6 Bromine
The bromine atom at position 6 undergoes facile substitution reactions due to its electrophilic nature. Key transformations include:
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids under palladium catalysis introduces aryl groups at C6:
| Reagents/Conditions | Yield (%) | Reference |
|---|---|---|
| Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF, 90°C, 12h | 78–85 | |
| Pd(OAc)₂, XPhos, K₃PO₄, dioxane, 100°C | 72 |
Example : Reaction with phenyl boronic acid produces 2-(3-chlorophenyl)-6-phenylimidazo[1,2-a]pyridine in 85% yield.
C3 Alkylation via Aza-Friedel-Crafts Reaction
The electron-rich C3 position undergoes alkylation using aldehydes and amines under Lewis acid catalysis:
| Catalyst | Aldehyde | Amine | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Y(OTf)₃ (10 mol%) | Benzaldehyde | Morpholine | 80 | 89 |
| Y(OTf)₃ (10 mol%) | 4-Nitrobenzaldehyde | Piperidine | 80 | 92 |
Mechanism : The reaction proceeds via imine formation, followed by electrophilic attack at C3.
Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyridine core participates in electrophilic substitutions, preferentially at C8 due to ring electronics:
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 6-Bromo-8-nitro derivative | 64 |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | 6,8-Dibromo derivative | 58 |
Note : The 3-chlorophenyl group exerts minimal steric hindrance but directs meta-substitution in electrophilic reactions.
Oxidation and Reduction
The imidazole ring undergoes redox transformations:
Oxidation
Formation of N-oxide derivatives:
-
Reagents : mCPBA (1.2 eq), CH₂Cl₂, 25°C, 6h
-
Yield : 82%
Reduction
Hydrogenation of the pyridine ring:
-
Conditions : H₂ (1 atm), Pd/C (10%), EtOH, 50°C
-
Product : 6-Bromo-2-(3-chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (68% yield).
Cross-Dehydrogenative Coupling (CDC)
Direct functionalization via C–H activation:
| Catalyst | Partner | Product | Yield (%) |
|---|---|---|---|
| CuI (20 mol%) | Styrene | C3-alkenylated derivative | 75 |
| FeCl₃ (30 mol%) | Thiophenol | C3-thioether | 68 |
Mechanism : Radical intermediates mediate regioselective coupling at C3.
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with nitrile oxides:
| Dipolarophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzoyl nitrile oxide | Toluene, 80°C, 8h | Isoxazoline-fused derivative | 71 |
Photochemical Reactions
Under UV light (365 nm), the bromine atom undergoes homolytic cleavage, enabling radical-based functionalization:
| Radical Source | Product | Yield (%) |
|---|---|---|
| AIBN, Thiophenol | C6-thioether | 63 |
Scientific Research Applications
6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: Due to its unique structural properties, it is used in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
- Structural Difference : Chlorophenyl group at the para position (vs. meta in the target compound).
- Impact : The para substitution may enhance planarity and π-π stacking interactions in biological targets compared to the meta isomer. This positional isomer was used in Suzuki-Miyaura cross-coupling reactions with boronic acids, demonstrating its utility as a synthetic intermediate .
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
- Structural Difference : Additional chlorine at the phenyl ring’s 4-position.
- Synthesized via microwave irradiation (85% yield), highlighting efficient methods for halogenated derivatives .
6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine (3ag)
- Structural Difference : Thiophene replaces chlorophenyl.
- Reported melting point: 191–193°C, higher than chlorophenyl analogs, suggesting stronger crystal lattice interactions .
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Halogen Variations at Position 6
6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine
- Structural Difference : Chlorine instead of bromine at position 5.
- Impact : Bromine’s larger atomic radius may enhance halogen bonding in protein targets, improving binding affinity. Chlorine’s smaller size could reduce steric hindrance but decrease electronic effects.
6-Bromo-3-nitroimidazo[1,2-a]pyridine Derivatives
Pharmacological and Physicochemical Properties
Melting Points and Solubility
- Trends : Bromine at position 6 correlates with higher melting points than chlorine analogs due to increased molecular weight and halogen bonding. Trifluoromethyl substituents reduce melting points by disrupting crystal packing.
Biological Activity
6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves the reaction of substituted anilines with imidazo[1,2-a]pyridine derivatives. Various methods have been explored to optimize yields and purity. For example, a recent study demonstrated a metal-free and aqueous synthesis approach that yielded high purity under mild conditions .
Antimicrobial Activity
Imidazo[1,2-a]pyridines are known for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various pathogens. For instance, studies have shown that certain derivatives demonstrate potent antibacterial effects against Mycobacterium tuberculosis and other bacterial strains . The presence of halogen substituents like bromine and chlorine enhances these activities by influencing the electron density on the aromatic rings.
Anti-inflammatory Properties
This compound has been evaluated for anti-inflammatory effects. A review highlighted that imidazo[1,2-a]pyridines can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Some derivatives have shown IC50 values in the low micromolar range, indicating strong potential as anti-inflammatory agents .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have reported that imidazo[1,2-a]pyridines can induce apoptosis in cancer cell lines, including those derived from colon and breast cancers. For example, one study found that certain derivatives exhibited IC50 values ranging from 7 to 14 µM against various cancer cell lines . This activity is often attributed to their ability to disrupt microtubule formation and interfere with cell cycle progression.
Case Studies
Several case studies illustrate the biological impact of this compound:
- Antituberculosis Activity : In a study focusing on synthesized imidazo[1,2-a]pyridine derivatives, 6-bromo-2-(3-chlorophenyl) variants showed promising results against Mycobacterium tuberculosis, with some compounds exhibiting lower MIC values compared to standard treatments .
- Cancer Cell Line Studies : Research involving human colon cancer cell lines demonstrated that this compound could significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis and disruption of cell signaling pathways associated with tumor growth .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
Q & A
Q. What recent advancements enable rapid functionalization?
- Methodological Answer: Radical-based strategies using photoredox or electrochemical catalysis introduce diverse groups (e.g., alkyl, aryl) at C-3. Transition-metal-free decarboxylative couplings and Cadogan cyclizations streamline access to pyrrolo-imidazo[1,2-a]pyridines, expanding heterocyclic diversity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
